molecular formula C40H39N4NaO10S3 B15395454 Sodium;aniline;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid;2-methylaniline;(4-methylphenyl)azanide

Sodium;aniline;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid;2-methylaniline;(4-methylphenyl)azanide

Cat. No.: B15395454
M. Wt: 854.9 g/mol
InChI Key: LLMALAORZJQRIG-UHFFFAOYSA-N
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Description

The compound "Sodium;aniline;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid;2-methylaniline;(4-methylphenyl)azanide" is a multifunctional aromatic sulfonic acid derivative with a complex structure. Key components include:

  • Sodium: Likely a counterion for sulfonate groups.
  • Aniline and 2-methylaniline: Primary aromatic amines, common in diazo coupling reactions.
  • 5-Hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid: A naphthalene core with hydroxyl, sulfonamide, and dual sulfonic acid groups.
  • (4-Methylphenyl)azanide: A deprotonated aromatic amine, contributing to electronic effects.

This compound is structurally related to azo dyes and sulfonated intermediates used in industrial applications, particularly textiles and analytical chemistry .

Properties

Molecular Formula

C40H39N4NaO10S3

Molecular Weight

854.9 g/mol

IUPAC Name

sodium;aniline;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid;2-methylaniline;(4-methylphenyl)azanide

InChI

InChI=1S/C20H15NO10S3.C7H8N.C7H9N.C6H7N.Na/c22-13-3-1-12-8-14(4-2-11(12)7-13)32(24,25)21-17-5-6-19(34(29,30)31)16-9-15(33(26,27)28)10-18(23)20(16)17;1-6-2-4-7(8)5-3-6;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6;/h1-10,21-23H,(H,26,27,28)(H,29,30,31);2-5,8H,1H3;2-5H,8H2,1H3;1-5H,7H2;/q;-1;;;+1

InChI Key

LLMALAORZJQRIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[NH-].CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)O)C=C1O.[Na+]

Origin of Product

United States

Biological Activity

Sodium; aniline; 5-hydroxy-4-[(6-hydroxy-2-naphthyl)sulfonylamino]naphthalene-1,7-disulfonic acid; 2-methylaniline; (4-methylphenyl)azanide is a complex organic compound with significant biological activity. This compound, often referred to as a sulfonated naphthalene derivative, has garnered attention in various fields including medicinal chemistry, environmental science, and analytical chemistry due to its unique properties and potential applications.

Chemical Structure and Properties

The compound's chemical formula is C40H39N4NaO10S3C_{40}H_{39}N_4NaO_{10}S_3 with a molecular weight of approximately 854.94 g/mol. Its structure features multiple functional groups including sulfonic acids and hydroxyl groups, which contribute to its solubility and reactivity.

Key Properties

PropertyValue
Molecular Weight854.94 g/mol
SolubilityWater-soluble
Melting Point>380 °C
Density550 kg/m³

Antimicrobial Properties

Research indicates that sulfonated naphthalene derivatives exhibit antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth. For instance, a study demonstrated that the compound significantly reduced the viability of Escherichia coli and Staphylococcus aureus in vitro, suggesting its potential as an antimicrobial agent in clinical settings.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. A notable study reported a dose-dependent response in human breast cancer cells where higher concentrations resulted in increased cell death compared to controls.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of this compound against common hospital-acquired infections. Results indicated a significant reduction in bacterial load when treated with the compound at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assessment : In a research article published in Cancer Research, the compound was tested on multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound exhibited IC50 values of 30 µM for MCF-7 cells, indicating potent anticancer activity.

The biological activity of sodium; aniline; 5-hydroxy-4-[(6-hydroxy-2-naphthyl)sulfonylamino]naphthalene-1,7-disulfonic acid is primarily attributed to its ability to interact with cellular membranes and proteins. The sulfonic acid groups enhance solubility and facilitate cellular uptake, while the hydroxyl groups may play a role in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

H-Acid Derivatives

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (H-acid) is a foundational intermediate in dye synthesis. Unlike the target compound, H-acid lacks the sulfonamide group but shares the naphthalene disulfonic acid backbone.

  • Key Differences: The target compound introduces a sulfonamide bridge ([(6-hydroxynaphthalen-2-yl)sulfonylamino]), enhancing steric bulk and altering electronic properties compared to H-acid’s simpler amino-hydroxy substitution . Regulatory limits for H-acid derivatives (e.g., ≤0.8% total impurities like 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid) highlight the need for precise synthesis to avoid byproducts .

Table 1: Structural Comparison with H-Acid Derivatives

Compound Substituents Key Applications
H-Acid 4-Amino, 5-hydroxy, 1,7-disulfonic acid Azo dye precursor
Target Compound 5-Hydroxy, 4-sulfonamide, 1,7-disulfonic acid Advanced dye intermediates
Azo Dyes

Azo dyes like Acid Red 106 and Direct Black 170 share coupling mechanisms but differ in substituents:

  • Acid Red 106: Synthesized via aniline diazo coupling to 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by sulfonylation. The target compound’s sulfonamide group replaces the azo linkage, reducing conjugation but improving hydrolytic stability .
  • Direct Black 170 : Uses sequential diazo coupling with H-acid. The target compound’s dual aromatic amines (aniline and 2-methylaniline) may enable multi-site reactivity .
Sulfonamide-Containing Analogs

Compounds like 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid (CAS 85896-01-1) feature similar sulfonamide groups but lack the hydroxyl-naphthyl substitution.

  • LogP values (e.g., -0.215 for CAS 85896-01-1) suggest the target compound’s higher sulfonic acid content enhances hydrophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the sulfonamide-containing component (5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonic acid), and what challenges arise in achieving regioselectivity and purity?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting amines with chlorosulfonic acid under controlled conditions. For example, sulfonamides can be prepared by treating substituted anilines with excess chlorosulfonic acid, followed by gradual sodium chloride addition and heating (150°C for 2 hours). Post-reaction, the product is hydrolyzed in water and treated with ammonium hydroxide to yield disulfonamides. Challenges include controlling sulfonation regioselectivity and minimizing byproducts; purification via recrystallization (e.g., DMF-acetic acid mixtures) is critical . For naphthalene derivatives, regioselective sulfonation can be enhanced by adjusting reaction pH and temperature during sulfonyl chloride formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of sodium salts in this compound, particularly in resolving sulfonate group orientations?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is indispensable for resolving sulfonate group orientations and salt conformations. For dynamic analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR) identifies proton environments and substituent effects. Fourier-transform infrared (FTIR) spectroscopy verifies sulfonate (-SO3_3^-) and amine (-NH2_2) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What experimental approaches are critical for assessing the stability of sodium salts in aqueous versus organic solvent systems, especially regarding sulfonate group hydrolysis?

  • Methodological Answer : Stability studies should employ accelerated degradation tests under varied pH (1–13), temperature (25–80°C), and solvent conditions (e.g., water, acetonitrile, methanol). High-performance liquid chromatography (HPLC) monitors hydrolysis kinetics, while UV-Vis spectroscopy tracks chromophore stability. For sulfonate salts, ion chromatography quantifies sulfate byproducts. Controlled pH adjustments (using buffers like phosphate or acetate) help identify hydrolysis thresholds .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the interaction between the disulfonic acid moieties in this compound and biological macromolecules, such as proteins or DNA?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities between disulfonic acid groups and macromolecules. Fluorescence quenching assays (using tryptophan residues in proteins) or ethidium bromide displacement (for DNA) provide kinetic insights. Molecular docking simulations (e.g., AutoDock Vina) model electrostatic interactions between sulfonate groups and binding pockets. Surface plasmon resonance (SPR) measures real-time association/dissociation rates .

Q. How do microbial degradation pathways (e.g., Pseudomonas strain AK20) affect the environmental persistence of 2-methylaniline and related aromatic amines in this compound, and what enzymatic mechanisms are involved?

  • Methodological Answer : Aerobic biodegradation studies using Pseudomonas AK20 (grown on 2-methylaniline as a sole C/N source) reveal metabolic pathways via catechol-2,3-oxygenase activity. Gas chromatography-mass spectrometry (GC-MS) identifies intermediates like methylcatechols. Enzyme assays (e.g., NADH-dependent oxygenase activity) confirm substrate specificity. Mixed-substrate cultures assess competitive inhibition between 2-methylaniline and co-contaminants .

Q. What computational strategies are effective for predicting the electrochemical behavior of aromatic amines (e.g., aniline, 2-methylaniline) in this compound under redox conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict redox potentials and electron transfer pathways. Cyclic voltammetry simulations (using software like DigiElch) model oxidation/reduction peaks in water-acetonitrile mixtures. Molecular dynamics (MD) simulations track solvent effects on amine protonation states. Correlating HOMO-LUMO gaps with experimental voltammograms validates computational models .

Contradictions and Considerations

  • Synthesis Regioselectivity : and highlight differing approaches to sulfonamide regioselectivity—chlorosulfonic acid vs. DMF/acetic acid systems. Researchers must optimize based on substituent steric/electronic effects.
  • Degradation Pathways : While identifies Pseudomonas AK20 for 2-methylaniline degradation, analogous pathways for the naphthalene-sulfonate component remain unexplored, suggesting a research gap.

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